molecular formula C13H21N3O B7569946 (1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone

Cat. No.: B7569946
M. Wt: 235.33 g/mol
InChI Key: LBNHERLHASFHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone, also known as U-47700, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. Despite its dangers, U-47700 has also been the subject of scientific research, particularly in the areas of synthesis, mechanism of action, and physiological effects.

Mechanism of Action

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone acts on the mu-opioid receptor in the brain, which is responsible for producing feelings of pleasure and reducing pain. When this compound binds to this receptor, it activates a cascade of cellular events that ultimately lead to the release of dopamine, a neurotransmitter associated with pleasure and reward. However, this compound also has a number of negative effects on the body, including respiratory depression, nausea, and vomiting.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the release of dopamine, which produces feelings of pleasure and reward. It also reduces pain by blocking the transmission of pain signals in the spinal cord and brain. However, this compound also has negative effects on the body, including respiratory depression, which can lead to death in cases of overdose.

Advantages and Limitations for Lab Experiments

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone has a number of advantages and limitations for lab experiments. One advantage is its potency, which allows for the study of its effects at low concentrations. However, its potential for abuse and overdose makes it difficult to use in human subjects, and its negative effects on the body make it difficult to use in animal studies as well.

Future Directions

There are a number of potential future directions for research on (1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone. One area of interest is the development of safer and more effective painkillers that do not have the negative side effects of this compound. Another area of interest is the study of the long-term effects of this compound use on the brain and body, particularly in cases of addiction and overdose. Additionally, research on the potential use of this compound as a treatment for addiction to other opioids could be explored.

Synthesis Methods

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride, which is then reacted with methylamine to form the intermediate product. The intermediate is then reacted with 1,5-dimethylpyrrole-2-carboxylic acid to form this compound. Other methods involve the use of different starting materials and reagents, but all involve multiple steps and require specialized equipment and expertise.

Scientific Research Applications

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone has been the subject of scientific research in a number of areas, including its potential as a painkiller and its effects on the central nervous system. One study found that this compound was effective in reducing pain in rats, and another study found that it had similar effects to morphine in human subjects. However, this compound has also been shown to have a number of negative effects, including respiratory depression and addiction potential.

Properties

IUPAC Name

(1,5-dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-4-5-12(15(10)3)13(17)16-7-6-11(9-16)8-14-2/h4-5,11,14H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNHERLHASFHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)N2CCC(C2)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.